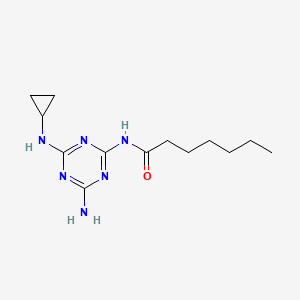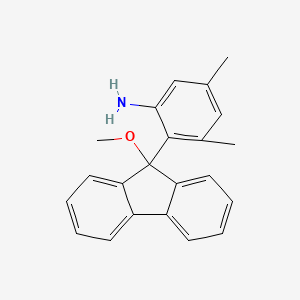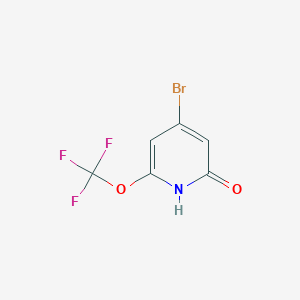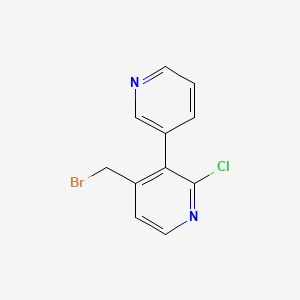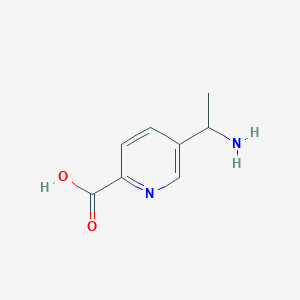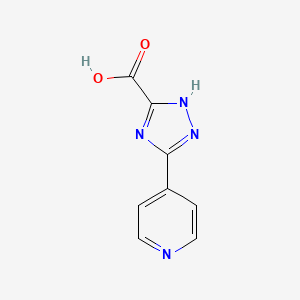
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene is a brominated fluorene derivative. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used as an intermediate in the synthesis of polymeric materials, particularly in the field of organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene typically involves the bromination of 9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction conditions usually include stirring at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
化学反应分析
Types of Reactions
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of larger organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are used in solvents such as toluene or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted fluorenes, while coupling reactions can produce extended conjugated systems useful in organic electronics.
科学研究应用
2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of polymeric light-emitting diodes (PLEDs) and organic photovoltaic cells (OPVs).
Material Science: The compound is utilized in the development of new materials with specific electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These atoms can be replaced or coupled with other functional groups, allowing the compound to form new chemical bonds and structures. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
- 2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
Uniqueness
Compared to similar compounds, 2,7-Dibromo-9,9-bis(4-((2-ethylhexyl)oxy)phenyl)-9H-fluorene offers unique properties due to the presence of the 4-((2-ethylhexyl)oxy)phenyl groups. These groups enhance the solubility and processability of the compound, making it more suitable for applications in organic electronics and material science.
属性
分子式 |
C41H48Br2O2 |
|---|---|
分子量 |
732.6 g/mol |
IUPAC 名称 |
2,7-dibromo-9,9-bis[4-(2-ethylhexoxy)phenyl]fluorene |
InChI |
InChI=1S/C41H48Br2O2/c1-5-9-11-29(7-3)27-44-35-19-13-31(14-20-35)41(32-15-21-36(22-16-32)45-28-30(8-4)12-10-6-2)39-25-33(42)17-23-37(39)38-24-18-34(43)26-40(38)41/h13-26,29-30H,5-12,27-28H2,1-4H3 |
InChI 键 |
RTBZZCBGKWLYRY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl [2,2'-bipyridin]-6-ylphosphonate](/img/structure/B13145099.png)

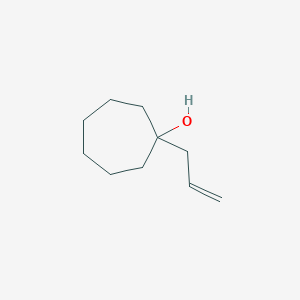
![2-[4-(Diphenylamino)phenyl]ethan-1-ol](/img/structure/B13145117.png)
![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
